4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethylbenzylidene group and a tolyl group attached to the triazole ring, along with a thione group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Chlorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the ethylbenzylidene group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to explore new applications and enhance the compound’s effectiveness in various fields.
Biological Activity
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interaction with specific enzymes crucial for bacterial cell wall synthesis.
Pathogen | Minimum Inhibitory Concentration (µg/mL) |
---|---|
E. coli | 12.5 |
S. aureus | 6.25 |
P. aeruginosa | 25 |
C. albicans | 50 |
Anticancer Potential
Research has indicated that 4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione exhibits anticancer properties. In vitro studies using human cancer cell lines have shown promising results.
Case Study: Breast Cancer Cell Line MCF-7
In a study conducted on MCF-7 breast cancer cells, the compound showed significant antiproliferative activity. The IC50 value was determined to be 7.8 µM, indicating potent cytotoxicity against these cancer cells.
The biological activity of this compound is attributed to its unique structure, which allows for specific interactions with cellular targets. The triazole ring is known to play a crucial role in many biologically active compounds .
- Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes crucial for cellular processes in both microorganisms and cancer cells.
- DNA Interaction : Some studies suggest that the compound may interact with DNA, potentially disrupting replication in rapidly dividing cells.
- Antioxidant Properties : The thione group in the compound contributes to its antioxidant properties, which may play a role in its overall biological activity.
Structure-Activity Relationship
The biological activity of this compound is closely related to its structural features. The presence of the ethyl group on the benzylidene moiety and the m-tolyl substituent contribute to its lipophilicity, potentially enhancing its ability to penetrate cell membranes .
Future Directions
While the compound shows promise, further research is needed to fully elucidate its biological activity and potential therapeutic applications. Areas for future investigation include:
- In vivo studies to assess efficacy and toxicity
- Combination studies with existing drugs to explore synergistic effects
- Structural modifications to optimize activity and reduce potential side effects
Properties
CAS No. |
478255-53-7 |
---|---|
Molecular Formula |
C18H18N4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethylphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4S/c1-3-14-7-9-15(10-8-14)12-19-22-17(20-21-18(22)23)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3,(H,21,23)/b19-12+ |
InChI Key |
WFMVHOMLPWFORF-XDHOZWIPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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